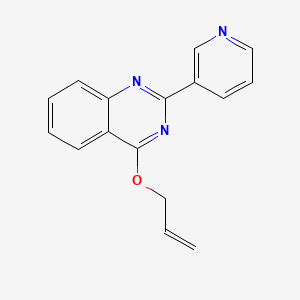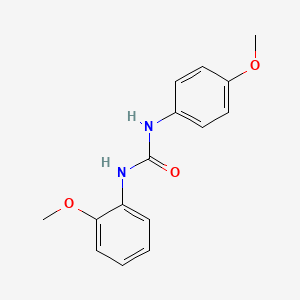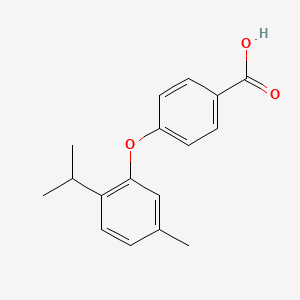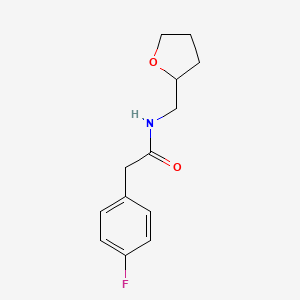![molecular formula C16H22N4O2 B3869712 N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B3869712.png)
N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide
描述
N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide, also known as PEAQX, is a potent and selective antagonist of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. PEAQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
作用机制
N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide is a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. This compound binds to the ligand-binding domain of AMPA receptors and prevents the binding of glutamate, which is the endogenous agonist of these receptors. By blocking the activation of AMPA receptors, this compound reduces the excitability of neurons and modulates synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound reduces the excitability of neurons in the hippocampus, a brain region that is critical for learning and memory. This compound also modulates synaptic plasticity in the hippocampus, which is thought to be the cellular basis of learning and memory. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide has several advantages for lab experiments. First, this compound is a highly selective antagonist of AMPA receptors, which allows for specific modulation of these receptors without affecting other glutamate receptors. Second, this compound has a high potency, which allows for effective modulation of AMPA receptors at low concentrations. However, this compound also has some limitations for lab experiments. For example, this compound has a relatively short half-life, which requires frequent administration to maintain effective concentrations. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide. First, this compound could be used to investigate the role of AMPA receptors in other physiological and pathological processes, such as pain, addiction, and epilepsy. Second, this compound could be used in combination with other drugs or therapies to enhance their efficacy in treating neurodegenerative diseases. Third, this compound could be modified to improve its pharmacokinetic properties, such as its solubility and half-life, which could increase its utility in experimental settings. Overall, this compound is a valuable tool for investigating the role of AMPA receptors in the central nervous system and has potential applications in the development of novel therapies for neurological disorders.
科学研究应用
N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, this compound has been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory. This compound has also been used to investigate the involvement of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(1-oxophthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-3-19(4-2)10-9-17-15(21)12-20-16(22)14-8-6-5-7-13(14)11-18-20/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJSAVITBGGYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CN1C(=O)C2=CC=CC=C2C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660506 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide](/img/structure/B3869659.png)

![nicotinaldehyde [4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3869669.png)

![2,2,3,3-tetrafluoropropyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B3869687.png)
![(4-phenyl-1,3-thiazol-2-yl){[2-(trifluoromethyl)phenyl]hydrazono}acetonitrile](/img/structure/B3869692.png)
![ethyl 2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3869700.png)


![4-(methylthio)benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3869723.png)
![1-benzoyl-N-[(2-propyl-1,3-thiazol-4-yl)methyl]piperidin-4-amine](/img/structure/B3869731.png)
![7-methyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3869738.png)